molecular formula C23H24FN3O2 B2752983 6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine CAS No. 1358266-79-1

6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine

Cat. No.: B2752983
CAS No.: 1358266-79-1
M. Wt: 393.462
InChI Key: JUPDXEIYXPGUBZ-UHFFFAOYSA-N
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Description

6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom, an isopropylphenyl group, and a morpholino group attached to a quinoline core

Preparation Methods

The synthesis of 6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom, the isopropylphenyl group, and the morpholino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, resulting in the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s chemical structure.

Comparison with Similar Compounds

6-fluoro-3-(morpholine-4-carbonyl)-N-[4-(propan-2-yl)phenyl]quinolin-4-amine can be compared with other similar compounds, such as:

    Quinoline derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Fluoroquinolones: A class of antibiotics that contain a fluorine atom and a quinoline core, such as ciprofloxacin and levofloxacin.

    Morpholino derivatives: Compounds containing a morpholino group, such as morpholino oligonucleotides, which are used in genetic research.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[6-fluoro-4-(4-propan-2-ylanilino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15(2)16-3-6-18(7-4-16)26-22-19-13-17(24)5-8-21(19)25-14-20(22)23(28)27-9-11-29-12-10-27/h3-8,13-15H,9-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPDXEIYXPGUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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